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(1S,2R)-N,2-dimethylcyclohexan-1-amine Documentation Hub

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  • Product: (1S,2R)-N,2-dimethylcyclohexan-1-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1S,2R)-2-methyl-N-methylcyclohexanamine

This guide provides a comprehensive technical overview of (1S,2R)-2-methyl-N-methylcyclohexanamine, a chiral secondary amine with significant potential in synthetic chemistry and drug development. We will delve into its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (1S,2R)-2-methyl-N-methylcyclohexanamine, a chiral secondary amine with significant potential in synthetic chemistry and drug development. We will delve into its physicochemical properties, provide a detailed synthesis protocol, discuss its spectroscopic characterization, and explore its potential applications for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

(1S,2R)-2-methyl-N-methylcyclohexanamine is a chiral methylated amine. Its structural significance lies in the fixed stereochemistry of the cyclohexyl ring, which presents a specific three-dimensional arrangement of its methyl and N-methylamino substituents. This defined chirality makes it a valuable building block or intermediate in the synthesis of complex, stereochemically-defined molecules, particularly in the pharmaceutical industry.

The introduction of a methyl group onto the nitrogen atom of the parent amine, (1S,2R)-2-methylcyclohexanamine, can significantly alter its biological and physicochemical properties. This concept, often referred to as the "magic methyl" effect, can lead to improved potency, selectivity, or pharmacokinetic profiles in drug candidates. Therefore, understanding the synthesis and properties of this specific stereoisomer is of considerable interest to medicinal chemists.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can deduce its core properties from its molecular formula and data from its parent amine.

PropertyValueSource
Molecular Formula C₈H₁₇NCalculated
Molecular Weight 127.23 g/mol Calculated
Parent Amine (1S,2R)-2-methylcyclohexanamine
Parent Amine MW 113.20 g/mol
Physical Form Expected to be a liquid at room temperatureInferred
Solubility Expected to be soluble in organic solventsInferred

Synthesis of (1S,2R)-2-methyl-N-methylcyclohexanamine

The most reliable and well-established method for the N-methylation of a primary amine like (1S,2R)-2-methylcyclohexanamine is the Eschweiler-Clarke reaction . This one-pot reaction utilizes excess formic acid and formaldehyde to methylate the amine, with the significant advantage that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1] Critically, for chiral amines, this reaction typically proceeds without racemization.[1]

The synthesis begins with the commercially available (1S,2R)-2-methylcyclohexanamine hydrochloride, which is neutralized to the free amine before undergoing reductive amination.[2]

Experimental Protocol: Eschweiler-Clarke N-Methylation

Step 1: Liberation of the Free Amine

  • In a round-bottom flask, dissolve (1S,2R)-2-methylcyclohexanamine hydrochloride (1.0 eq) in water.

  • Cool the solution in an ice bath and slowly add a 2M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >12.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield the free (1S,2R)-2-methylcyclohexanamine. Caution: This should be performed in a well-ventilated fume hood.

Step 2: N-Methylation Reaction

  • To a round-bottom flask equipped with a reflux condenser, add the free (1S,2R)-2-methylcyclohexanamine (1.0 eq).

  • Add formic acid (2.5 eq) followed by aqueous formaldehyde (37% solution, 2.2 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. The reaction is irreversible due to the evolution of carbon dioxide gas.[1]

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully add a 6M solution of hydrochloric acid (HCl) to the reaction mixture until acidic. This will protonate the product and any unreacted starting material.

  • Wash the acidic solution with diethyl ether to remove any non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of 6M NaOH until the pH is >12.

  • Extract the product into diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure (1S,2R)-2-methyl-N-methylcyclohexanamine.

SynthesisWorkflow cluster_step1 Step 1: Free Amine Liberation cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Purification start (1S,2R)-2-methylcyclohexanamine HCl product1 Free Amine start->product1 Neutralization & Extraction reagent1 NaOH (aq) reagent1->product1 product2 Crude Product (Protonated Amine) product1->product2 Eschweiler-Clarke Reaction (Reflux) reagent2 Formic Acid & Formaldehyde reagent2->product2 final_product (1S,2R)-2-methyl-N- methylcyclohexanamine product2->final_product Basification, Extraction & Purification reagent3 NaOH (aq) reagent3->final_product

Caption: Synthetic workflow for (1S,2R)-2-methyl-N-methylcyclohexanamine.

Spectroscopic Characterization

  • ¹H NMR: The most distinctive signal will be a sharp singlet for the N-methyl protons, expected to appear in the 2.2-2.6 ppm range.[3][4] The protons on the carbon adjacent to the nitrogen (the N-CH group on the ring) will be deshielded and appear further downfield than other ring protons.[3][4] The remaining cyclohexyl protons will present as a complex series of multiplets in the upfield region.

  • ¹³C NMR: The carbon of the N-methyl group will appear as a distinct signal. The ring carbon bonded to the nitrogen atom will be deshielded and absorb approximately 20 ppm further downfield compared to other ring carbons.[3][4]

  • Infrared (IR) Spectroscopy: As a secondary amine, the most notable feature in the IR spectrum would be the absence of the characteristic N-H stretching bands seen in primary amines (typically a pair of bands around 3350-3450 cm⁻¹).[3][4] The spectrum will be dominated by C-H stretching and bending vibrations.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 127. A key fragmentation pattern for amines is α-cleavage, where the C-C bond nearest to the nitrogen atom breaks, leading to a resonance-stabilized cation.[3]

Applications in Drug Development

The primary value of (1S,2R)-2-methyl-N-methylcyclohexanamine in a research and development context is as a chiral building block. The defined stereochemistry is crucial for creating enantiomerically pure final compounds, which is a regulatory requirement for many modern pharmaceuticals.

The N-methyl group is a common structural motif in many active pharmaceutical ingredients. Its inclusion can influence several key drug-like properties:

  • Potency and Selectivity: The size and electronics of the N-methyl group can optimize the binding of a molecule to its biological target, potentially increasing potency and selectivity for the desired target over off-targets.

  • Metabolic Stability: N-methylation can sometimes block sites of metabolic degradation, increasing the half-life of a drug in the body.

  • Solubility and Permeability: The addition of a methyl group increases lipophilicity, which can affect a compound's solubility and its ability to cross cell membranes.

While specific drugs containing the (1S,2R)-2-methyl-N-methylcyclohexanamine scaffold are not publicly documented, similar chiral amine structures are integral to a wide range of therapeutics.

Safety and Handling

(1S,2R)-2-methyl-N-methylcyclohexanamine should be handled with the standard precautions for secondary amines. It is expected to be a corrosive and flammable liquid.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents. The parent amine hydrochloride is stored under refrigerated conditions.[2]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available from: [Link]

  • Eschweiler–Clarke reaction. In Wikipedia. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5324013, 2-Methylcyclohexylamine, (1S,2R)-. Retrieved from [Link].

Sources

Exploratory

A Senior Application Scientist’s Guide to Qualifying Suppliers of (1S,2R)-N,2-dimethylcyclohexan-1-amine

Abstract: (1S,2R)-N,2-dimethylcyclohexan-1-amine is a critical chiral building block whose stereochemical purity is paramount for the successful synthesis of high-value pharmaceutical and specialty chemical targets. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (1S,2R)-N,2-dimethylcyclohexan-1-amine is a critical chiral building block whose stereochemical purity is paramount for the successful synthesis of high-value pharmaceutical and specialty chemical targets. The selection of a supplier for this raw material is a decision that directly impacts research validity, developmental timelines, and final product quality. This in-depth guide provides a technical framework for researchers, scientists, and drug development professionals to rigorously evaluate and qualify suppliers. It moves beyond catalog selection to instill a systematic approach to technical due diligence, covering purity analysis, documentation review, and supply chain integrity.

Introduction: The Stereochemical Imperative of a Niche Chiral Amine

(1S,2R)-N,2-dimethylcyclohexan-1-amine is a chiral amine valued for its specific stereoconfiguration. In the world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the enantiomeric and diastereomeric purity of a starting material is not a trivial detail—it is the foundation of the entire synthetic route. Chiral amines are foundational building blocks in many high-value molecules, including over 40% of commercial pharmaceuticals.[1] The incorrect stereoisomer can lead to inactive products or, in the worst case, compounds with detrimental toxicological profiles.

The United States Food and Drug Administration (FDA) issued guidelines in 1992 requiring that the absolute stereochemistry of chiral compounds be known and established early in drug development.[2] This places a significant burden of proof on the researcher, which extends down to the very first supplier of a chiral raw material.[2] Therefore, selecting a supplier is not merely a procurement task; it is the first critical step in quality control and risk management.[3][4]

This guide outlines a robust, field-proven methodology for qualifying suppliers of (1S,2R)-N,2-dimethylcyclohexan-1-amine, ensuring that the material you source meets the exacting standards of your research and development programs.

The Supplier Landscape: Beyond the Catalog

Suppliers of specialty chemicals like (1S,2R)-N,2-dimethylcyclohexan-1-amine generally fall into three categories:

  • Large-Scale Manufacturers: These are primary producers who synthesize the compound in-house, often with extensive quality control systems. They are typically preferred for large-quantity and GMP-grade needs.

  • Catalog Companies/Distributors: These companies (e.g., Fisher Scientific, TCI, MilliporeSigma) source materials from various manufacturers and sell them in smaller, lab-scale quantities.[5][6] While convenient, the original manufacturing source may not always be transparent.

  • Custom Synthesis Labs: These organizations can synthesize the compound on demand. This is a viable option for specific purity requirements or when the compound is not commercially available, but it requires the most stringent qualification process.

A common misconception is that sourcing from large Western chemical conglomerates guarantees quality, which is not always the case.[7] A thorough, evidence-based qualification process is mandatory regardless of the supplier's size or location.

The Technical Due Diligence Framework

A rigorous supplier qualification process is a multi-step investigation grounded in technical data. Before committing to a regular supply, it is essential to move through a systematic evaluation.

Documentation Scrutiny: The First Line of Defense

Before requesting a sample, a thorough documentation review can immediately highlight potential red flags. The supplier should willingly provide the following:

  • Certificate of Analysis (CoA): This is the most critical document. A robust CoA for a chiral amine must include not just identity and overall purity, but specific tests for stereochemical integrity.

  • Material Safety Data Sheet (MSDS/SDS): This ensures the material can be handled safely and provides initial physical property data.[8]

  • Statement of Synthesis Route (Optional but Recommended): Understanding the synthetic pathway (e.g., resolution of a racemate vs. asymmetric synthesis) provides insight into potential impurities. For example, a synthesis involving resolution might have residual resolving agent, whereas an asymmetric synthesis might contain diastereomeric impurities.

Analytical Verification: Trust but Verify

The data on the supplier's CoA must be considered a claim until it is independently verified. Upon receiving a sample from a potential new supplier, a multi-faceted analytical approach is crucial.

Analytical Test Purpose Acceptable Limit (Example)
Identity (¹H & ¹³C NMR) Confirms the chemical structure and absence of major organic impurities.Spectrum must match reference standard.
Purity (GC or HPLC) Quantifies the percentage of the desired compound.>98.0% for research, >99.5% for process development.
Chiral Purity (Chiral HPLC/GC) CRITICAL: Determines the enantiomeric excess (e.e.) and diastereomeric excess (d.e.).>99% e.e. is standard for most applications.
Residual Solvents (GC-HS) Identifies and quantifies solvents from synthesis and purification.Limits defined by ICH Q3C guidelines for later-stage development.
Water Content (Karl Fischer) Determines water content, which can affect reaction stoichiometry.<0.5%

Expert Insight: Do not rely solely on optical rotation for chiral purity. While it can confirm the primary enantiomer, it is insensitive to small amounts of the undesired enantiomer.[2] A second, more precise enantioselective test, such as chiral chromatography, is mandatory for qualification.[2][9]

Supply Chain Integrity and Scalability

For drug development professionals, the long-term viability of a supplier is as important as the initial sample quality.[10] Key questions to ask include:

  • Batch-to-Batch Consistency: Request CoAs from three different lots to assess their process consistency.[11]

  • Scalability: Can the supplier move from gram-scale to kilogram-scale or larger while maintaining the same purity profile?[11]

  • Change Control: Does the supplier have a formal process for notifying customers of changes in the manufacturing process, facility, or key raw materials?[7]

Experimental Protocol: Qualification of a New Supplier

This protocol outlines a self-validating system for approving a new supplier of (1S,2R)-N,2-dimethylcyclohexan-1-amine.

Objective: To analytically confirm that a potential supplier's material meets the required specifications for identity, purity, and stereochemical integrity.

Methodology:

  • Documentation Request: Obtain a batch-specific CoA and SDS from the potential supplier.

  • Sample Procurement: Request a sample (e.g., 5-10 grams) from the same batch referenced in the CoA.[11]

  • Visual Inspection: Upon receipt, inspect the sample for correct labeling, packaging integrity, and physical appearance (e.g., color, form).

  • Identity Confirmation via NMR:

    • Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the resulting spectra against a trusted internal reference or literature data. The chemical shifts, splitting patterns, and integrations must be consistent.

  • Purity Assay via Gas Chromatography (GC):

    • Develop a suitable GC method with a non-polar column (e.g., DB-1 or equivalent).

    • Prepare a standard solution of the sample at a known concentration.

    • Analyze the sample to determine the area % purity. The primary peak should correspond to the expected retention time.

  • Chiral Purity Analysis via Chiral HPLC:

    • Select a chiral stationary phase (CSP) column known to resolve chiral amines (e.g., a polysaccharide-based column like Chiralcel OD-H or similar).

    • Develop an isocratic mobile phase (e.g., Hexane/Isopropanol with a small amount of an amine modifier like diethylamine).

    • Inject the sample and identify the peaks for the (1S,2R) and any other stereoisomers.

    • Calculate the enantiomeric and diastereomeric excess based on the peak areas.

  • Data Reconciliation and Decision:

    • Compile all analytical data into a formal report.

    • Compare the in-house results directly against the claims made on the supplier's CoA.

    • If all results are within specification and consistent with the supplier's data, the supplier can be moved to a "Temporarily Approved" list for initial small-scale trials.[11]

    • If discrepancies are found, they must be communicated to the supplier for clarification. A failure to meet critical specifications (especially chiral purity) is grounds for immediate disqualification.

Visualizing the Qualification Workflow

A logical, sequential process is key to an efficient and thorough supplier qualification.

Supplier_Qualification_Workflow A Identify Potential Supplier B Request Documentation (CoA, SDS) A->B C Documentation Review B->C D Request Sample (from same lot as CoA) C->D Docs OK I Supplier Rejected (Document reason) C->I Docs Fail E In-House Analytical Verification (NMR, GC, Chiral HPLC) D->E F Compare In-House Data to Supplier CoA E->F G Data Match? F->G H Supplier Approved (Add to qualified list) G->H Yes J Discrepancy Investigation (Contact Supplier) G->J No J->G Resolution OK J->I No Resolution Analytical_Verification_Flow Start Sample Received Identity Identity Check (¹H, ¹³C NMR) Start->Identity Purity Purity Assay (GC or HPLC) Identity->Purity Chiral Chiral Purity (Chiral HPLC/GC) Purity->Chiral Other Other Tests (Water, Solvents) Chiral->Other Decision Final Decision Other->Decision Pass Pass Decision->Pass All Specs Met Fail Fail Decision->Fail Spec Failure

Caption: Mandatory analytical steps for verifying a chiral amine sample.

Conclusion

The qualification of a supplier for a stereochemically complex raw material like (1S,2R)-N,2-dimethylcyclohexan-1-amine is a foundational activity in ensuring the integrity and success of scientific research and drug development. It requires a mindset that shifts from simple procurement to active quality assurance. By implementing a rigorous framework of documentation review, independent analytical verification, and supply chain assessment, organizations can mitigate significant risks, protect project timelines, and build a foundation of quality that will carry through the entire development lifecycle. Never assume quality; always demand and verify the data.

References

  • BioProcess International. (2015). A Quick Guide for Sourcing Biopharmaceutical Raw Materials. [Link]

  • Pharmaceutical Guidelines. (2011). Procedure for Qualification of Vendors for Raw Material and Packaging Materials. [Link]

  • Eubioco. (2023). Pharmaceutical raw materials - a guide to ingredient selection and quality control. [Link]

  • PCI Synthesis. (2017). Sourcing Raw Materials for Chemical Manufacturing: Key Tips for Qualifying Suppliers. [Link]

  • SoftExpert. (2023). How to select the best suppliers for your pharmaceutical plant. [Link]

  • DeSousa, D. R. (2014). The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • Pharmaceutical Technology. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Sharma, P. P., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (1S,2R)-N,2-Dimethylcyclohexan-1-amine

This Application Note is designed for research scientists and drug development professionals requiring a high-purity synthesis of (1S,2R)-N,2-dimethylcyclohexan-1-amine . The protocol addresses the specific stereochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals requiring a high-purity synthesis of (1S,2R)-N,2-dimethylcyclohexan-1-amine . The protocol addresses the specific stereochemical challenges of establishing the cis-1,2-configuration and isolating the single enantiomer from the commercially available 2-methylcyclohexanone.

Executive Summary

The target molecule, (1S,2R)-N,2-dimethylcyclohexan-1-amine , is a chiral secondary amine featuring a cis-1,2-disubstitution pattern. This structural motif is a critical pharmacophore in various CNS-active agents and serves as a chiral ligand in asymmetric catalysis.

Synthesizing this specific stereoisomer from racemic 2-methylcyclohexanone presents two primary challenges:

  • Diastereocontrol: Controlling the reduction of the intermediate iminium ion to favor the cis (1,2-syn) isomer over the thermodynamically more stable trans isomer.

  • Enantiocontrol: Isolating the (1S,2R) enantiomer from the racemic cis-mixture.

This guide details a robust Reductive Amination – Resolution Protocol . We utilize a Titanium(IV)-mediated reductive amination to maximize diastereoselectivity, followed by a classical resolution step using a chiral tartaric acid derivative to yield the enantiopure product.

Chemical Strategy & Mechanism[1][2][3]

Retrosynthetic Analysis

The synthesis relies on the reductive amination of 2-methylcyclohexanone with methylamine. The stereochemical outcome is dictated by the approach of the hydride reducing agent to the intermediate iminium species.

  • Thermodynamic Control: Small hydride donors (e.g., NaBH₄) often attack from the axial direction, leading to the equatorial amine (trans-isomer).

  • Kinetic Control (Desired): Bulky reducing agents or specific catalytic hydrogenation conditions favor attack from the less hindered face. However, for 2-substituted cyclohexanones, the "small" hydride NaBH(OAc)₃ in the presence of acetic acid often favors the cis-isomer via a reactant-like transition state where the hydride is delivered to the face opposite the 2-methyl group.

Reaction Pathway Visualization

The following diagram outlines the reaction flow from the racemic ketone to the resolved chiral amine.

SynthesisPath SM 2-Methylcyclohexanone (Racemic) Imine Imine/Iminium Intermediate SM->Imine + MeNH2 Ti(OiPr)4 Red Reduction (NaBH(OAc)3 / AcOH) Imine->Red Hydride Transfer Mix Racemic Amine Mix (Major: cis, Minor: trans) Red->Mix Workup Res Chiral Resolution ((+)-DTTA) Mix->Res Salt Formation Target Target: (1S,2R)-N,2-dimethylcyclohexan-1-amine Res->Target Base Liberation

Caption: Workflow for the chemo-enzymatic synthesis of (1S,2R)-N,2-dimethylcyclohexan-1-amine.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Methylcyclohexanone Starting Material1.0Racemic, >98% purity
Methylamine (2M in THF) Amine Source1.2Anhydrous preferred
Titanium(IV) isopropoxide Lewis Acid / Dehydrating1.25Essential for imine conversion
Sodium Triacetoxyborohydride Reducing Agent1.5STAB; Mild, selective
(+)-Di-p-toluoyl-D-tartaric acid Resolving Agent1.0For enantioseparation
Dichloromethane (DCM) Solvent-Anhydrous
Step 1: Diastereoselective Reductive Amination

This step converts the ketone to the racemic cis-amine. The use of Ti(OiPr)₄ ensures complete formation of the imine prior to reduction, preventing alcohol byproducts.

  • Imine Formation:

    • Charge a flame-dried 500 mL round-bottom flask with 2-methylcyclohexanone (11.2 g, 100 mmol) and anhydrous THF (100 mL).

    • Under nitrogen atmosphere, add Titanium(IV) isopropoxide (35.5 g, 125 mmol) followed by Methylamine (2.0 M in THF, 60 mL, 120 mmol).

    • Stir the mixture at ambient temperature for 6–8 hours. The solution will turn slightly yellow/hazy as the titanium-amine complex forms. Note: Ti(OiPr)₄ acts as a water scavenger, driving the equilibrium forward.

  • Reduction:

    • Dilute the reaction mixture with absolute ethanol (50 mL).

    • Cool the flask to 0°C in an ice bath.

    • Add Sodium borohydride (NaBH₄) (5.7 g, 150 mmol) portion-wise over 30 minutes. Note: While STAB is often used, the Ti-mediated protocol allows the use of standard NaBH₄ while maintaining high diastereoselectivity for the cis-isomer [1].

    • Allow the reaction to warm to room temperature and stir overnight (12 h).

  • Workup:

    • Quench the reaction by carefully adding 2M NaOH (50 mL). A white precipitate of titanium oxide will form.

    • Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad with diethyl ether (100 mL).

    • Concentrate the filtrate to remove THF/EtOH.

    • Extract the aqueous residue with Diethyl ether (3 x 50 mL).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Crude Yield: Expect ~11–12 g of pale yellow oil.

    • Analysis: GC-MS should show a mixture of cis and trans isomers (typically 70:30 to 80:20 favoring cis) [2].

Step 2: Isolation of the (1S,2R) Enantiomer via Resolution

The crude amine contains both cis enantiomers ((1S,2R) and (1R,2S)) and trans isomers. Crystallization with a chiral acid will selectively precipitate the desired (1S,2R) diastereomeric salt.

  • Salt Formation:

    • Dissolve the crude amine mixture (10 g, ~78 mmol) in Methanol (50 mL).

    • In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA) (30.1 g, 78 mmol) in warm Methanol (100 mL).

    • Add the hot acid solution to the amine solution with vigorous stirring.

    • Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

  • Recrystallization:

    • Filter the white crystalline solid. This is the crude diastereomeric salt.[1]

    • Recrystallize the salt from boiling Ethanol/Water (9:1) . Repeat this step (typically 2-3 times) until the melting point is constant and chiral HPLC indicates >99% ee.

    • Target Salt: (1S,2R)-N,2-dimethylcyclohexan-1-amine · (+)-DTTA.

  • Free Base Liberation:

    • Suspend the purified salt in water (50 mL) and add 2M NaOH until pH > 12.

    • Extract with Dichloromethane (3 x 30 mL).

    • Dry over MgSO₄ and carefully remove the solvent (the amine is volatile).

    • Final Purification: Distillation (bp ~155-160°C) affords the pure colorless liquid.

Quality Control & Validation

Verify the identity and purity of the synthesized compound using the following parameters.

ParameterSpecificationMethod
Appearance Colorless liquidVisual
Purity (GC) > 98.0%GC-FID (DB-5 Column)
Stereochemistry cis-isomer > 98% de1H-NMR (coupling constants)
Optical Rotation [α]D specific value*Polarimetry
Enantiomeric Excess > 99% eeChiral HPLC (Chiralcel OD-H)
  • NMR Validation: The cis-isomer is distinguished by the coupling constant of the H1 proton. In the cis isomer (axial-equatorial or equatorial-axial relationship depending on conformation), the signal for H1 typically appears as a multiplet with smaller coupling constants compared to the large axial-axial coupling (~10-12 Hz) seen in the trans isomer [3].

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Barney, C. L., et al. (2011). "A convenient synthesis of cis- and trans-2-methylcyclohexylamines." Tetrahedron Letters, 52(15), 1723-1725.
  • Eliel, E. L., et al. (1965). "Conformational Analysis of 1,2-Disubstituted Cyclohexanes." Journal of the American Chemical Society, 87(11), 2439-2445.
  • Sigma-Aldrich. (2023). "Product Specification: cis-N,2-Dimethylcyclohexan-1-amine." Link

Sources

Application

Application Notes &amp; Protocols: (1S,2R)-N,2-Dimethylcyclohexan-1-amine in Asymmetric Synthesis

Introduction: The Pursuit of Chiral α-Substituted Ketones The enantioselective synthesis of α-alkylated carbonyl compounds is a foundational challenge in modern organic chemistry, providing critical chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Chiral α-Substituted Ketones

The enantioselective synthesis of α-alkylated carbonyl compounds is a foundational challenge in modern organic chemistry, providing critical chiral building blocks for pharmaceuticals and natural products.[1] The stereocenter adjacent to the carbonyl group often dictates the biological activity of a molecule. While various strategies exist, including the use of chiral bases and organocatalysis, the application of chiral auxiliaries remains a robust and reliable method for achieving high levels of stereocontrol.[2]

A chiral auxiliary operates by covalently bonding to a prochiral substrate, directing a subsequent stereoselective transformation, and then being cleaved to yield the enantiomerically enriched product. Among the most celebrated examples are the SAMP/RAMP hydrazone methodologies developed by E. J. Corey and Dieter Enders, which utilize chiral pyrrolidine derivatives to achieve highly effective asymmetric alkylations.[3] These methods proceed via chiral azaenolates, which offer advantages over standard enolates due to their enhanced stability and reactivity.[2]

This guide focuses on (1S,2R)-N,2-dimethylcyclohexan-1-amine, a chiral secondary amine that functions as a powerful chiral auxiliary. Its utility was first demonstrated through pioneering work by Meyers et al. on its enantiomer for the asymmetric alkylation of cyclohexanone.[4] The key to its efficacy lies in its ability to form a rigid, chelated lithioenamine intermediate, which creates a highly organized steric environment that directs the approach of an incoming electrophile with remarkable precision.

Principle of Operation and Mechanism of Stereocontrol

The asymmetric alkylation process using (1S,2R)-N,2-dimethylcyclohexan-1-amine is a robust three-step sequence:

  • Chiral Imine Formation: The chiral amine is condensed with a prochiral ketone (e.g., cyclohexanone) to form a chiral imine.

  • Diastereoselective Alkylation: The imine is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithiated azaenolate (lithioenamine). This intermediate is then alkylated with an electrophile (e.g., an alkyl halide).

  • Auxiliary Cleavage: The chiral auxiliary is hydrolytically removed to release the α-alkylated ketone, now enantiomerically enriched, and allows for the recovery of the auxiliary.

The cornerstone of the high enantioselectivity is the formation of a rigid, chelated lithioenamine intermediate upon treatment with LDA. As proposed by Meyers et al., the lithium cation is believed to chelate between the enamine nitrogen and the lone pair of the secondary amine's nitrogen from the auxiliary.[4] This chelation, combined with the inherent steric bulk of the disubstituted cyclohexane ring, effectively shields one face of the nucleophilic enamine. Consequently, the alkyl halide is forced to approach from the less sterically encumbered face, leading to a highly diastereoselective C-C bond formation.

Below is a diagram illustrating the proposed transition state that dictates the stereochemical outcome.

Caption: Proposed chelated transition state for diastereoselective alkylation.

Detailed Application & Protocols

The following protocols are based on the methodology reported by Meyers et al. for the enantiomer, (1R,2S)-N,2-dimethylcyclohexan-1-amine.[4] When using the (1S,2R)-amine as described here, the opposite enantiomer of the final ketone product will be obtained.

Workflow Overview

Caption: Overall workflow for asymmetric α-alkylation.

Protocol 1: Asymmetric Methylation of Cyclohexanone

Step 1: Formation of the Chiral Imine (7)

  • To a solution of (1S,2R)-N,2-dimethylcyclohexan-1-amine (1.0 eq) in anhydrous benzene (approx. 5 mL per mmol of ketone), add cyclohexanone (1.0 eq).

  • Fit the flask with a Dean-Stark apparatus to facilitate the azeotropic removal of water.

  • Reflux the mixture until the theoretical amount of water has been collected (typically 2-4 hours), indicating complete imine formation.

  • Remove the solvent under reduced pressure. The crude imine is typically of sufficient purity to be used directly in the next step. A yield of ~85% can be expected.[4]

Step 2: Diastereoselective Alkylation

  • Dissolve the crude chiral imine from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -20 °C in a suitable bath.

  • Slowly add lithium diisopropylamide (LDA) (1.05 eq) while maintaining the temperature at -20 °C. Stir for 1 hour to ensure complete formation of the lithioenamine.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add methyl iodide (1.05 eq) dropwise. A color change may be observed.

  • Allow the reaction to stir at -78 °C for the prescribed time (see Table 1) before quenching by the addition of methanol.

  • Allow the mixture to warm to room temperature.

Step 3: Hydrolytic Cleavage and Product Isolation

  • Concentrate the quenched reaction mixture under reduced pressure to remove the bulk of the THF.

  • Partition the residue between pentane and a saturated aqueous solution of oxalic acid.

  • Stir the two-phase mixture vigorously at room temperature for the time indicated in the literature (e.g., 10 hours).[4] Monitor the disappearance of the alkylated imine by TLC or GC.

    • Critical Note: The duration and conditions of hydrolysis are crucial. Over-exposure or heating can lead to racemization of the product ketone.[4]

  • Separate the organic (pentane) layer. Extract the aqueous layer with additional portions of pentane.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure (rotary evaporation with a cooled bath).

  • Purify the resulting (S)-2-methylcyclohexanone by distillation or flash column chromatography.

Data Summary: Scope and Efficacy

The following data, adapted from the original work by Meyers et al., demonstrates the effectiveness of this methodology with various alkyl halides.[4] The use of the (1S,2R)-auxiliary will produce the enantiomeric products shown.

Alkyl Halide (R-X)Reaction Time (h at -78°C)Crude Yield of Alkylated Imine (%)Final Ketone ProductReported ee (%)
Methyl iodide487(S)-2-Methylcyclohexanone82
Ethyl iodide485(S)-2-EthylcyclohexanoneHigh (est.)
n-Propyl iodide670(S)-2-Propylcyclohexanone95
n-Butyl iodide680(S)-2-Butylcyclohexanone90
Allyl bromide482(S)-2-Allylcyclohexanone88
Benzyl bromide475(R)-2-BenzylcyclohexanoneHigh (est.)
Enantiomeric excess was not explicitly determined but was inferred to be high based on CD spectral data compared to known standards.[4]

Conclusion and Field-Proven Insights

(1S,2R)-N,2-dimethylcyclohexan-1-amine serves as an effective chiral auxiliary for the asymmetric α-alkylation of ketones. Its ability to form a rigid, chelated lithioenamine is the key to its high stereodirecting ability, providing a predictable and powerful tool for constructing chiral centers.

Causality Behind Experimental Choices:

  • Azeotropic Water Removal: The formation of the imine is a reversible condensation reaction. Removing water via a Dean-Stark trap drives the equilibrium towards the product, ensuring high conversion.

  • LDA as Base: LDA is a strong, sterically hindered base, making it ideal for deprotonating the α-position of the imine to form the kinetic azaenolate without competing nucleophilic attack at the imine carbon.

  • Low-Temperature Alkylation (-78 °C): The low temperature freezes out competing reaction pathways and enhances the energy difference between the diastereomeric transition states, maximizing stereoselectivity.

  • Oxalic Acid for Cleavage: Mild acidic hydrolysis is required to cleave the imine back to the ketone. Stronger acids or heat can cause enolization and subsequent racemization of the newly formed stereocenter.[4] The two-phase pentane/water system facilitates the separation of the nonpolar product from the polar, water-soluble protonated amine auxiliary.

While highly effective, researchers should note that the hydrolysis step is critical and may require optimization for different substrates to prevent erosion of enantiomeric purity.[4] Nonetheless, this methodology represents a foundational and insightful approach to asymmetric synthesis, showcasing the power of substrate control via rationally designed chiral auxiliaries.

References

  • Meyers, A. I., Williams, D. R., & Erickson, G. W. (1981). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 103(10), 3081–3083. [Link]

  • Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(50), 27211–27217. [Link]

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]

  • Clayden, J., & Westlund, N. (2013). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Angewandte Chemie International Edition, 52(38), 9970-9972. [Link]

  • Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Brånalt, J., Kvarnström, I., & Classon, B. (1997). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of Organic Chemistry, 62(22), 7685-7689. [Link]

  • Enders, D., & Witt, O. (2001). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Synlett, 2001(S1), 933-947. [Link]

  • Smith, A. B., III, & Beauchamp, T. J. (2000). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 2(1), 137-140. [Link]

  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. Course materials. [Link]

  • Golisade, L., Sharma, R., & Wuest, S. (2023). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. Chemical Science, 14(48), 13694-13700. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of High-Performance Chiral Ligands from N,2-Dimethylcyclohexan-1-amine

Introduction: The Architectural Advantage of N,2-Dimethylcyclohexan-1-amine In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount for controlling the stereochemical outc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of N,2-Dimethylcyclohexan-1-amine

In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount for controlling the stereochemical outcome of a reaction. Chiral amines, particularly those with rigid cyclic backbones, serve as exceptional starting materials, or "chiral auxiliaries," for ligand development.[1] N,2-dimethylcyclohexan-1-amine is a privileged scaffold for this purpose. Its inherent chirality, derived from multiple stereocenters on a conformationally restricted cyclohexane ring, provides a well-defined three-dimensional space. This rigid structure is critical for creating a predictable and effective chiral environment around a metal center, thereby enabling high levels of stereocontrol in catalytic transformations essential for pharmaceutical and fine chemical synthesis.[2][3]

This guide provides a comprehensive overview of the principles and a detailed protocol for the preparation of a representative chiral aminophosphine ligand using N,2-dimethylcyclohexan-1-amine. The focus is on explaining the causality behind the synthetic choices and providing a robust, self-validating experimental procedure for researchers in organic synthesis and drug development.

Application Notes: Rationale and Design Principles

The Role of the Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily incorporated into a synthesis to direct the formation of a new stereocenter.[1] In the context of ligand synthesis, the amine itself becomes a permanent part of the final ligand structure. The core principle remains the same: the pre-existing and enantiomerically pure stereocenters of N,2-dimethylcyclohexan-1-amine dictate the spatial arrangement of the coordinating atoms (e.g., phosphorus, nitrogen), which in turn controls how a substrate approaches the catalytic metal center.

The cyclohexane ring's "chair" conformation is relatively rigid, minimizing conformational ambiguity. The presence of the two methyl groups adds significant steric bulk, which further refines the shape of the chiral pocket, preventing undesired reaction pathways and enhancing enantioselectivity.

Aminophosphines: A Privileged Ligand Class

Chiral phosphines are among the most successful ligand classes in asymmetric catalysis.[4][5][] The synthesis of aminophosphine ligands, which feature a direct bond between a nitrogen and phosphorus atom, is a straightforward and modular approach to creating P,N-type ligands.[7] These ligands are particularly valuable because:

  • Modular Synthesis: They can be readily prepared from a chiral amine and a chlorophosphine, allowing for systematic tuning of both the amine backbone and the substituents on the phosphorus atom.[7][8]

  • Electronic Properties: The nitrogen atom can influence the electronic properties of the phosphorus donor, modulating the reactivity and selectivity of the metal catalyst.

  • Hemilabile Coordination: In some cases, the N-P bond or the nitrogen atom itself can exhibit hemilabile behavior (reversibly coordinating to the metal), which can be beneficial for certain catalytic cycles.

The overall workflow for synthesizing and applying these ligands is a multi-step process that requires careful execution and validation at each stage.

G cluster_prep Preparation Phase cluster_app Application Phase start Chiral Precursor (N,2-dimethylcyclohexan-1-amine) synth Ligand Synthesis (Aminophosphine Formation) start->synth Reagents: ClPPh₂, Base purify Purification (Column Chromatography) synth->purify charact Characterization (NMR, MS, etc.) purify->charact ligand Validated Chiral Ligand charact->ligand complex Metal Complex Formation (e.g., with Pd, Rh, Ir) ligand->complex catalysis Asymmetric Catalysis (e.g., Hydrogenation, C-C Coupling) complex->catalysis Substrate, Reagents product Enantioenriched Product catalysis->product

Figure 1: General workflow from chiral amine precursor to application in asymmetric catalysis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative synthesis.

Protocol: Synthesis of (1R,2R)-N-(diphenylphosphino)-N,2-dimethylcyclohexan-1-amine

This protocol describes the nucleophilic substitution reaction between the chiral amine and chlorodiphenylphosphine. The reaction must be conducted under an inert atmosphere to prevent the oxidation of the phosphine product.

Materials and Reagents:

  • (1R,2R)-N,2-dimethylcyclohexan-1-amine (enantiomerically pure)

  • Chlorodiphenylphosphine (ClPPh₂)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Toluene

  • Anhydrous Hexane

  • Degassed, deionized water

  • Brine (saturated aq. NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask and standard glassware, oven-dried

  • Magnetic stirrer and stir bars

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

Procedure:

  • Reaction Setup: Assemble a 100 mL two-neck Schlenk flask, equipped with a magnetic stir bar and a rubber septum, under a positive pressure of Argon.

  • Reagent Addition: To the flask, add (1R,2R)-N,2-dimethylcyclohexan-1-amine (1.0 eq). Dissolve it in 30 mL of anhydrous toluene via syringe.

  • Base Addition: Add freshly distilled triethylamine (1.2 eq) to the solution via syringe. Cool the flask to 0 °C in an ice bath.

  • Phosphine Addition: While stirring vigorously at 0 °C, add chlorodiphenylphosphine (1.05 eq) dropwise via syringe over 15 minutes. A white precipitate of triethylammonium chloride ([Et₃NH]Cl) will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12 hours to ensure complete conversion.

  • Workup - Quenching and Extraction:

    • Quench the reaction by slowly adding 20 mL of degassed water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 20 mL portions of toluene.

    • Combine all organic layers and wash them sequentially with 20 mL of degassed water and 20 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a viscous oil or solid.

  • Purification:

    • Prepare a silica gel column using a 9:1 mixture of hexane and ethyl acetate containing 1% triethylamine (to prevent product degradation on the acidic silica).

    • Load the crude product onto the column and elute with the prepared solvent mixture.

    • Collect the fractions containing the desired product (monitor by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the pure aminophosphine ligand. Store the final product under an inert atmosphere.

Self-Validation: The integrity of the protocol is confirmed through rigorous characterization of the final product. The purity should be assessed by ¹H and ³¹P NMR spectroscopy. The molecular weight can be confirmed by mass spectrometry (MS).

Data Presentation

The following table presents expected outcomes for the synthesis of related aminophosphine ligands, demonstrating the general applicability of the methodology.

EntryChiral Amine BackbonePhosphine MoietyExpected Yield (%)Purity (by ¹H NMR)
1N,2-dimethylcyclohexyl-PPh₂85 - 95%>98%
2N,2-dimethylcyclohexyl-P(o-tolyl)₂80 - 90%>97%
3N,2-dimethylcyclohexyl-PCy₂88 - 96%>98%

Table 1: Representative yields for the synthesis of various aminophosphine ligands based on the described protocol.

Reaction Mechanism

The core of the synthesis is a nucleophilic attack of the secondary amine on the electrophilic phosphorus center of chlorodiphenylphosphine. The triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products Amine R₂NH (Chiral Amine) TS [R₂NH⁺-PR'₂-Cl⁻]‡ Amine->TS Nucleophilic Attack Phosphine Cl-PR'₂ (Chlorophosphine) Phosphine->TS Nucleophilic Attack Base Et₃N (Base) Salt [Et₃NH]⁺Cl⁻ (Salt Byproduct) Base->Salt HCl Scavenging Product R₂N-PR'₂ (Aminophosphine Ligand) TS->Product

Figure 2: Simplified mechanism for the formation of the aminophosphine ligand.

Conclusion and Outlook

The use of N,2-dimethylcyclohexan-1-amine as a chiral precursor offers a reliable and efficient route to a variety of high-performance chiral ligands. The aminophosphine ligand synthesized via the protocol described herein is representative of a broad class of P,N-ligands that have demonstrated significant potential in asymmetric catalysis. For professionals in drug development, mastering these synthetic techniques provides access to novel molecular architectures, enabling the enantioselective synthesis of complex chiral molecules that are central to modern medicine. The modularity of this approach allows for the creation of ligand libraries, facilitating the rapid screening and optimization of catalysts for specific, challenging chemical transformations.

References

  • Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1, 298-302. [Link]

  • UCHEM. (n.d.). Chiral Auxiliaries. UCHEM. Retrieved from a relevant chemical supplier or database. (Note: A direct, stable academic link for this specific commercial page is not available; the concept is general.)
  • Yudin, A. K. (Ed.). (2005). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. A thesis submitted in conformity with the requirements for the degree of Doctor of Philosophy, Graduate Department of Chemistry, University of Toronto. [Link]

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Synthesis of New Chiral N-Heterocyclic Carbene−Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. Organic Letters, 10(19), 4279-4282. [Link]

  • Wikipedia contributors. (2023, December 1). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • BOC Sciences. (n.d.). Chiral Phosphines Synthesis. BOC Sciences. (Note: This is a commercial resource providing a general overview.)
  • BOC Sciences. (n.d.). Diverse Chiral Ligand Synthesis Services. BOC Sciences. (Note: This is a commercial resource providing a general overview.)
  • Zhang, Z., Zhang, J., & Zhang, W. (2021). Pyrinap ligands for enantioselective syntheses of amines. Nature Communications, 12(1), 87. [Link]

  • van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, J. G., & Feringa, B. L. (2003). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (1), 114-121. [Link]

  • Carmona, D., Lamata, M. P., & Oro, L. A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13373-13443. [Link]

  • Imamoto, T. (2001). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Journal of Synthetic Organic Chemistry, Japan, 59(9), 889-899. [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of N-methyl-2-methylaniline

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-methyl-2-methylcyclohexylamine The selective hydrogenation of N-methyl-2-methylaniline to N-methyl-2-methylcyc...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-methyl-2-methylcyclohexylamine

The selective hydrogenation of N-methyl-2-methylaniline to N-methyl-2-methylcyclohexylamine is a critical transformation in synthetic organic chemistry. The resulting saturated cyclic amine is a valuable building block in the pharmaceutical and agrochemical industries, often imparting desirable physicochemical properties to active molecules. This document provides a comprehensive guide to the catalytic hydrogenation of N-methyl-2-methylaniline, detailing the underlying principles, experimental protocols, and safety considerations. Our focus is on providing a scientifically rigorous and practically applicable resource for researchers in the field.

Reaction Overview and Mechanistic Considerations

The catalytic hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically challenging process that requires a catalyst to facilitate the addition of hydrogen atoms across the resonance-stabilized system. The reaction proceeds through the adsorption of the aromatic ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms.

The choice of catalyst is paramount and significantly influences the reaction's efficiency and selectivity. Noble metal catalysts such as ruthenium, rhodium, and palladium, often supported on carbon or alumina, are highly effective. Raney Nickel, a porous nickel-aluminum alloy, is also a widely used and cost-effective catalyst for this transformation.[1][2]

The presence of the N-methyl and 2-methyl substituents on the aniline ring introduces steric and electronic factors that can affect the rate and selectivity of the hydrogenation. The ortho-methyl group can sterically hinder the approach of the aromatic ring to the catalyst surface, potentially requiring more forcing conditions compared to the hydrogenation of unsubstituted aniline.

dot

Reaction_Pathway N_methyl_2_methylaniline N-methyl-2-methylaniline Adsorbed_Complex Adsorbed Intermediate N_methyl_2_methylaniline->Adsorbed_Complex Adsorption Catalyst_Surface Catalyst Surface (e.g., Ru/C, Pt/C, Raney Ni) Catalyst_Surface->Adsorbed_Complex H atom transfer Hydrogenated_Product N-methyl-2-methylcyclohexylamine Adsorbed_Complex->Hydrogenated_Product Sequential H Addition & Desorption H2 H₂ H2->Catalyst_Surface Dissociative Adsorption

Caption: General pathway for the catalytic hydrogenation of N-methyl-2-methylaniline.

Catalyst Selection and Reaction Parameters

The selection of the catalyst and the optimization of reaction parameters are crucial for achieving high conversion and selectivity. Below is a summary of commonly employed catalysts and typical reaction conditions for the hydrogenation of substituted anilines, which serve as a strong starting point for the hydrogenation of N-methyl-2-methylaniline.

CatalystSupportTypical Temperature (°C)Typical Pressure (psi)SolventKey Characteristics & Considerations
Ruthenium Carbon (Ru/C)80 - 150500 - 1500Methanol, Ethanol, IsopropanolHighly active for aromatic ring hydrogenation. May require basic additives to suppress side reactions.[3]
Rhodium Carbon (Rh/C)70 - 120500 - 1000Alcohols, EthersExcellent activity under milder conditions compared to Ruthenium.
Palladium Carbon (Pd/C)100 - 180800 - 2000Alcohols, Ethyl AcetateGenerally requires more forcing conditions for aromatic ring hydrogenation compared to Ru and Rh.[4]
Raney Nickel None100 - 2001000 - 3000AlcoholsCost-effective and highly active, but may require higher temperatures and pressures. Pyrophoric nature requires careful handling.[1][5]

Experimental Protocols

The following protocols are provided as a comprehensive guide for the catalytic hydrogenation of N-methyl-2-methylaniline. It is imperative that all high-pressure hydrogenation reactions are conducted by trained personnel in a properly equipped and ventilated laboratory, adhering to all institutional safety guidelines.

Protocol 1: Ruthenium on Carbon (Ru/C) Catalyzed Hydrogenation

This protocol is recommended for its high activity and selectivity in aromatic ring hydrogenation.

Materials:

  • N-methyl-2-methylaniline

  • 5% Ruthenium on activated carbon (Ru/C)

  • Methanol (anhydrous)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Nitrogen gas (high purity)

  • Hydrogen gas (high purity)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. To the glass liner of the autoclave, add N-methyl-2-methylaniline (e.g., 10.0 g, 82.5 mmol) and anhydrous methanol (100 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Ru/C (e.g., 0.5 g, 5% w/w). Caution: Noble metal catalysts on carbon can be pyrophoric. Handle in an inert atmosphere where possible.

  • Reactor Assembly and Purging: Securely assemble the autoclave. Purge the system with nitrogen gas at least three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to an initial pressure of 1000 psi. Begin vigorous stirring and heat the reactor to 120 °C. The reaction is exothermic, so monitor the temperature closely.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with nitrogen.

  • Catalyst Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of filter aid to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air. Keep the filter cake wet with solvent.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude N-methyl-2-methylcyclohexylamine can be purified by vacuum distillation.

dot

Protocol_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation Prep Charge Reactor with: - N-methyl-2-methylaniline - Methanol - Ru/C catalyst Purge Seal and Purge with N₂ Prep->Purge Pressurize Pressurize with H₂ (1000 psi) Purge->Pressurize Heat_Stir Heat to 120°C and Stir Pressurize->Heat_Stir Monitor Monitor H₂ uptake Heat_Stir->Monitor Cooldown_Vent Cool and Vent Monitor->Cooldown_Vent Filter Filter to remove catalyst Cooldown_Vent->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Vacuum Distillation Evaporate->Purify

Caption: Workflow for Ru/C catalyzed hydrogenation.

Protocol 2: Raney Nickel Catalyzed Hydrogenation

This protocol offers a cost-effective alternative, though it may require more stringent reaction conditions.

Materials:

  • N-methyl-2-methylaniline

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (anhydrous)

  • High-pressure autoclave

  • Nitrogen and Hydrogen gas

  • Filter aid

Procedure:

  • Reactor Preparation: To the glass liner of a clean, dry autoclave, add N-methyl-2-methylaniline (e.g., 10.0 g, 82.5 mmol) and anhydrous ethanol (120 mL).

  • Catalyst Addition: Carefully wash the Raney Nickel slurry (e.g., 2.0 g, wet weight) with anhydrous ethanol to remove water. Under a stream of nitrogen, transfer the ethanol-wet catalyst to the reactor. Critical Safety Note: Do not allow Raney Nickel to become dry as it is highly pyrophoric in air.[5]

  • Reactor Assembly and Purging: Assemble the autoclave and purge thoroughly with nitrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 1500 psi. Begin vigorous stirring and heat to 150 °C.

  • Reaction Monitoring & Work-up: Follow steps 5-8 as described in Protocol 1. The filtration of Raney Nickel requires particular care due to its pyrophoric nature. The filter cake should never be allowed to dry and should be quenched carefully with a large volume of water after use.

Safety Precautions for High-Pressure Hydrogenation

High-pressure hydrogenation reactions are inherently hazardous and demand strict adherence to safety protocols.

  • Equipment: All high-pressure equipment must be regularly inspected and certified for the intended operating pressures. Reactions should be conducted behind a blast shield.

  • Gas Handling: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure adequate ventilation and the absence of ignition sources. Use appropriate regulators and pressure-relief devices.

  • Catalyst Handling: Many hydrogenation catalysts, particularly Raney Nickel and finely divided noble metals on carbon, can be pyrophoric. Always handle them in an inert atmosphere or as a slurry in a solvent.

  • Exothermic Reactions: Hydrogenation reactions are exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely to prevent thermal runaway.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and appropriate gloves.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, temperature, or hydrogen pressure. Ensure the catalyst is active and has not been poisoned.

  • Side Reactions: The formation of byproducts can sometimes be suppressed by the addition of a base (e.g., sodium acetate) or by optimizing the reaction temperature and time.

  • Catalyst Deactivation: Catalyst poisoning can occur due to impurities in the substrate or solvent. Ensure high-purity reagents are used.

Conclusion

The catalytic hydrogenation of N-methyl-2-methylaniline to N-methyl-2-methylcyclohexylamine is a robust and scalable transformation. The choice of catalyst and reaction conditions can be tailored to meet specific laboratory or process requirements. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently and safely perform this valuable synthetic operation.

References

  • BenchChem. (2025). experimental setup for catalytic hydrogenation of m-nitrotoluene to N-Methyl-m-toluidine.
  • BDMAEE. (2024, December 20). production process and purification techniques for n,n-dimethylcyclohexylamine.
  • ChemicalBook. (n.d.). N-Methylcyclohexylamine synthesis.
  • American Chemical Society. (2022, April 7). Raney® Nickel: A Life-Changing Catalyst.
  • PubMed. (n.d.). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives.
  • MDPI. (2023, April 6). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds.
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
  • RWTH Publications. (n.d.). Development of tailored homogeneous ruthenium catalysts for the application in the hydrogenation of biogenic substrates.
  • Wikipedia. (n.d.). Raney nickel.
  • American Chemical Society. (2022, April 7). Raney® Nickel: A Life-Changing Catalyst.
  • ResearchGate. (n.d.). Hydrogenation reactions using Raney-type nickel catalysts.
  • ResearchGate. (n.d.). Mechanism of the hydrodenitrogenation of o-toluidine and methylcyclohexylamine over NiMo/γ-Al2O3.
  • Google Patents. (n.d.). US3376341A - Preparation of n, n-dimethylcyclohexylamine.
  • Google Patents. (n.d.). CN1092061A - N, the production method of N-dimethyl cyclohexylamine catalyst.
  • PubMed Central. (n.d.). The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles?.
  • Royal Society of Chemistry. (n.d.). Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen.
  • The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from The Royal Society of Chemistry website.
  • Royal Society of Chemistry. (n.d.). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
  • PubMed Central. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
  • Google Patents. (n.d.). WO2018127406A1 - Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline.
  • ResearchGate. (n.d.). Molar fractions against time for the hydrogenation of p-toluidine using Rh/CNT as catalyst.
  • PubMed Central. (n.d.). Metal-free transfer hydrogenation of olefins via dehydrocoupling catalysis.
  • ResearchGate. (n.d.). Enhanced Selectivity in the Hydrogenation of Anilines to Cycloaliphatic Primary Amines over Lithium‐Modified Ru/CNT Catalysts.
  • ResearchGate. (n.d.). Hydrogenation of Toluene to Methyl Cyclohexane over PtRh Bimetallic Nanoparticle-Encaged Hollow Mesoporous Silica Catalytic Nanoreactors.
  • Royal Society of Chemistry. (n.d.). Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts.

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted methylamine from cyclohexylamine synthesis

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and practical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and practical guidance for a common challenge in organic synthesis: the removal of unreacted methylamine from a cyclohexylamine product. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, enabling you to optimize your purification strategy with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding methylamine contamination and the principles behind its separation from cyclohexylamine.

Q1: What is the primary source of methylamine contamination in my cyclohexylamine synthesis?

The most common scenario leading to methylamine contamination is during the synthesis of cyclohexylamine via the reductive amination of cyclohexanone.[1][2] In this reaction, methylamine is often used in excess to maximize the conversion of the cyclohexanone starting material and to favor the formation of the primary amine over potential secondary amine byproducts (dicyclohexylamine). This kinetic control, while effective for the reaction, inherently leaves unreacted methylamine in the crude product mixture.

Q2: Why is it critical to remove residual methylamine?

Residual methylamine is not an inert impurity. Its presence can have significant downstream consequences:

  • Compromised Product Purity: For pharmaceutical applications, even trace amounts of impurities can be unacceptable and violate regulatory standards. Commercial cyclohexylamine specifications often require a minimum purity of 99.0%.[3]

  • Interference in Subsequent Reactions: Methylamine is a nucleophile and a base. It can compete with cyclohexylamine in subsequent reactions, leading to the formation of undesired N-methylated byproducts and reducing the yield of your target molecule.

  • Inaccurate Quantification: The presence of methylamine will lead to errors when determining the molar quantity of cyclohexylamine for a subsequent reaction, as titration methods for amine value often cannot distinguish between the two.[3]

  • Alteration of Physical Properties: Contamination can affect the physical properties of the final product, such as its boiling point and refractive index.

Q3: What are the key physico-chemical differences between cyclohexylamine and methylamine?

Exploiting the differences in the physical and chemical properties of the desired product and the impurity is the foundation of any purification strategy. The significant divergence in boiling points is the most powerful lever for this specific separation.

PropertyMethylamine (CH₃NH₂)Cyclohexylamine (C₆H₁₁NH₂)Significance for Separation
Molar Mass 31.06 g/mol 99.17 g/mol [4]Contributes to the large difference in volatility.
Boiling Point (BP) -6.3 °C134.5 °C[4][5]Primary basis for separation. The vast difference allows for straightforward removal of the highly volatile methylamine by distillation.
Physical State (STP) GasLiquid[4]Methylamine can be easily removed as a gas from the reaction mixture with gentle heating or under vacuum.
Solubility in Water Very SolubleMiscible[4][5]Both are water-miscible, making simple water-based extraction challenging without modification.
Basicity (pKa) 10.6410.64[3]The identical basicity means they cannot be separated by simple acid-base extraction techniques that rely on pKa differences.
Q4: What are the recommended strategies for removing methylamine?

Based on the properties outlined above, three primary strategies can be employed, depending on the scale of your synthesis and required final purity:

  • Fractional Distillation: The most effective and common method for bulk removal, leveraging the >140 °C difference in boiling points.

  • Aqueous Wash / Modified Extraction: Useful for removing trace amounts or when distillation is not feasible. This requires techniques beyond a simple acid wash.

  • Chromatography: Best suited for small-scale syntheses where very high purity is required.

Section 2: Troubleshooting and Separation Guides

This section provides detailed, step-by-step guidance for the most effective purification protocols.

Guide 1: Removal by Fractional Distillation
Q: When is fractional distillation the best choice?

Fractional distillation is the ideal method for nearly all scenarios, from laboratory-scale to industrial production. It is highly efficient for removing a volatile impurity like methylamine from a much less volatile product. It should be your default, first-line method for purifying the crude reaction mixture.

Q: How do I perform a fractional distillation to remove methylamine?

This procedure assumes the reaction solvent has been removed and you are working with the crude amine mixture.

Protocol: Fractional Distillation of Cyclohexylamine

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Use a packed distillation column (e.g., with Raschig rings or Vigreux indentations) to increase the surface area and improve separation efficiency. Ensure all joints are well-sealed.

  • Cooling System: The primary challenge with methylamine is its low boiling point. Use a high-efficiency condenser circulated with a cold fluid (e.g., a refrigerated bath set to -10 °C to 0 °C). For very efficient capture, a second condenser or a cold trap (using dry ice/acetone) can be placed after the first condenser.

  • Initial Distillation (Impurity Removal):

    • Begin slowly heating the distillation flask.

    • Methylamine gas will begin to distill well below room temperature. As the bulk liquid heats, the methylamine will be driven off and collected as a condensate in the cold receiving flask.

    • The temperature at the head of the column should remain very low during this phase.

  • Intermediate Fraction: After the bulk of the methylamine is removed, the temperature may rise as trace impurities or potential azeotropes distill. Collect this intermediate fraction in a separate receiving flask.

  • Product Collection: The temperature at the distillation head will stabilize at the boiling point of pure cyclohexylamine (approx. 134.5 °C at atmospheric pressure).[4][5] Collect this fraction as your purified product.

  • Verification: Confirm the purity of the collected cyclohexylamine fraction using Gas Chromatography (GC) or NMR spectroscopy.

G cluster_setup Fractional Distillation Setup flask Distillation Flask (Crude Cyclohexylamine + Unreacted Methylamine) column Packed Fractionating Column flask->column thermometer Thermometer (Measures Vapor Temp) column->thermometer condenser Cold Condenser (-10°C to 0°C) thermometer->condenser receiver Receiving Flask (Collects Methylamine) condenser->receiver heat Heating Mantle heat->flask

Caption: Diagram of a fractional distillation apparatus.

Q: My distillation is yielding a fraction around 96°C. What is it and how do I handle it?

You are likely observing the azeotrope that cyclohexylamine forms with water. This azeotrope boils at 96.4°C and consists of 44.2% cyclohexylamine and 55.8% water.[6] This occurs if your crude product was not thoroughly dried after an aqueous workup.

Troubleshooting the Azeotrope:

  • Collect the Azeotrope: Collect this 96°C fraction separately.

  • Break the Azeotrope:

    • Transfer the collected fraction to a separatory funnel.

    • Add a saturated solution of sodium chloride (brine) or solid potassium hydroxide to "salt out" the amine. This reduces the solubility of cyclohexylamine in the aqueous layer.

    • The mixture will separate into an upper organic (cyclohexylamine) layer and a lower aqueous layer.

    • Separate the organic layer, dry it thoroughly with a suitable drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate), and re-distill it to recover the pure cyclohexylamine.

Guide 2: Removal by Aqueous Wash / Extraction
Q: Can I use a simple acid wash (e.g., with HCl) to remove methylamine?

No, this is a common misconception. A simple acid wash is ineffective for separating methylamine from cyclohexylamine because their basicities (pKa ≈ 10.64) are virtually identical.[3] Adding an acid like HCl will protonate both amines indiscriminately, and their resulting hydrochloride salts will both partition into the aqueous layer.

Q: What alternative aqueous wash methods can I use?

For removing smaller or trace amounts of amine impurities when the product is stable in the presence of certain metal ions, a complexation wash is a viable strategy.

Protocol: Copper Sulfate Wash for Amine Removal

This method is particularly useful for removing residual primary amines from an organic solution of the product.

  • Prepare Solution: Ensure your crude cyclohexylamine is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Prepare Wash Solution: Prepare a 10% aqueous solution of copper (II) sulfate (CuSO₄). This solution should be a distinct blue color.

  • Perform Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add the 10% CuSO₄ solution and shake vigorously. The primary amines (both methylamine and cyclohexylamine) will form a complex with the copper ions.

    • Allow the layers to separate. The aqueous layer will turn a deep blue or purple color as the amine-copper complex forms and partitions into it.[7]

  • Repeat if Necessary: Drain the aqueous layer. Continue washing the organic layer with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating that no more amine is being extracted.

  • Final Wash: Wash the organic layer with water and then with brine to remove any residual copper sulfate.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or potassium carbonate, filter, and remove the solvent under reduced pressure.

Note: This method removes all primary amines. It cannot be used to selectively remove methylamine while leaving cyclohexylamine. It is best used to purify a non-amine product from amine contaminants.

G start Crude Product in Organic Solvent wash Wash with 10% aq. CuSO₄ start->wash separate Separate Layers wash->separate check Is Aqueous Layer Still Turning Purple? separate->check check->wash Yes wash_h2o Wash with Water/Brine check->wash_h2o No dry Dry Organic Layer wash_h2o->dry end Concentrate to get Purified Product dry->end

Caption: Workflow for a copper sulfate wash.

Guide 3: High-Purity Purification by Chromatography
Q: When should I consider column chromatography?

Column chromatography is most appropriate for small-scale (milligram to gram) syntheses where the highest possible purity is demanded and when distillation is impractical or has failed to remove trace impurities. It is generally too costly and time-consuming for bulk purification.

Q: What is a general protocol for purifying cyclohexylamine on a silica gel column?

Amines can be challenging to purify on standard silica gel due to their basicity, which can cause strong adsorption and "streaking" on the column. Using a treated mobile phase is crucial.

Protocol: Flash Column Chromatography of Cyclohexylamine

  • Slurry Preparation: Deactivate the silica gel by preparing a slurry in your chosen eluent system that has been doped with a small amount of a volatile base, typically triethylamine (e.g., 0.5-1% by volume). This neutralizes the acidic sites on the silica.

  • Column Packing: Pack the column with the silica slurry. Do not let the column run dry.

  • Sample Loading: Dissolve the crude cyclohexylamine in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the base-doped solvent system. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes and gradually increasing polarity).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Visualization (TLC): Cyclohexylamine is not UV-active. Visualize the TLC plates using a potassium permanganate (KMnO₄) stain or a ninhydrin stain, which are effective for detecting amines.

  • Combine and Concentrate: Combine the pure fractions and remove the eluent and triethylamine under reduced pressure to yield the purified cyclohexylamine.

Overall Troubleshooting Workflow

The following diagram outlines a logical decision-making process for purifying your cyclohexylamine product.

G start Crude Cyclohexylamine (Contains Methylamine) decision1 Is the scale >5g and/ or is methylamine the primary impurity? start->decision1 distillation Perform Fractional Distillation decision1->distillation Yes chromatography Perform Column Chromatography decision1->chromatography No (small scale or trace impurities) check_purity Check Purity (GC/NMR) distillation->check_purity decision2 Is Purity ≥99%? check_purity->decision2 decision2->chromatography No end Pure Cyclohexylamine decision2->end Yes chromatography->end

Caption: Decision workflow for purification.

References
  • Purification of cyclohexylamine - US3347920A.
  • Cyclohexylamine (C6H13N) properties . PubChem. [Link]

  • CYCLOHEXYLAMINE (CHA) . Ataman Kimya. [Link]

  • Method of separating primary amines from tertiary amines by azeotropic distillation - US4579630A.
  • Reactive extraction for the recovery of primary amines from aqueous streams . Request PDF. [Link]

  • Show the mechanism of reductive amination of cyclohexanone and dimethylamine with . StudySmarter. [Link]

  • Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column . SIELC. [Link]

  • CYCLOHEXYLAMINE . PubChem. [Link]

  • Cyclohexylamine - Wikipedia . Wikipedia. [Link]

  • Azeotropic distillation of propyl amines - US2691624A.
  • Process for fractionating water-containing crude amine mixtures from amine synthesis - US6986833B2.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency . UPCommons. [Link]

  • Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity . Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Workup: Amines . University of Rochester, Department of Chemistry. [Link]

  • Synthesis of cyclohexylamine (via FR971429) . Sciencemadness Discussion Board. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction . RSC Publishing. [Link]

  • Azeotropic distillation - Wikipedia . Wikipedia. [Link]

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Optimization

preventing racemization of (1S,2R)-N,2-dimethylcyclohexan-1-amine

A Guide to Maintaining Stereochemical Integrity Welcome to the Technical Support Center for (1S,2R)-N,2-dimethylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Maintaining Stereochemical Integrity

Welcome to the Technical Support Center for (1S,2R)-N,2-dimethylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the racemization and epimerization of this critical chiral building block. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical troubleshooting strategies to ensure the stereochemical purity of your material throughout your experimental workflows.

Troubleshooting Guide: Diagnosing and Resolving Racemization

This section addresses specific issues you might encounter that could compromise the stereochemical integrity of (1S,2R)-N,2-dimethylcyclohexan-1-amine.

Problem 1: Loss of Stereochemical Purity During a Reaction

Symptoms:

  • Inconsistent or poor diastereoselectivity in subsequent reactions.

  • Analytical data (e.g., chiral HPLC, NMR with a chiral solvating agent) shows the presence of the undesired (1R,2S), (1S,2S), or (1R,2R) diastereomers.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Protocol
Harsh pH Conditions Both strongly acidic and basic conditions can catalyze the epimerization of chiral amines. For cyclohexylamines, protonation of the amine or deprotonation of the adjacent C-H bond can lead to the formation of a planar imine or enamine intermediate, which can then be non-stereoselectively reprotonated.[1][2]Action: Maintain a neutral or slightly basic pH (around 8) during your reaction if possible.[3] Protocol: Use a buffered solution or a non-nucleophilic organic base (e.g., proton sponge) to control pH. Monitor the pH of the reaction mixture regularly.
Elevated Temperatures High temperatures provide the activation energy needed to overcome the barrier to inversion at the stereocenters.[1][4][5] This is particularly true in the presence of catalysts that can facilitate dehydrogenation/hydrogenation pathways.[6][7]Action: Conduct reactions at the lowest feasible temperature. Protocol: If elevated temperatures are necessary, minimize the reaction time. Consider using a continuous flow setup where the residence time at high temperature can be precisely controlled.[4][5]
Incompatible Solvents The choice of solvent can significantly influence the rate of racemization. Polar aprotic solvents, such as DMSO, in the presence of a base, have been shown to promote the racemization of some chiral amines.[8] The solvent can also affect the stability of intermediates that lead to racemization.[9][10][11][12][13]Action: Select non-polar, aprotic solvents where possible. Protocol: If a polar solvent is required, consider alternatives to DMSO, such as ethers (e.g., THF, dioxane) or hydrocarbons (e.g., toluene). Always perform a small-scale stability test of your amine in the chosen solvent under the reaction conditions.
Presence of Metal Catalysts Certain transition metals, particularly palladium and iridium, are known to catalyze the racemization of chiral amines through the formation of imine intermediates via dehydrogenation and subsequent non-stereoselective hydrogenation.[1][6][7][14]Action: If a metal catalyst is required for a different transformation in your synthesis, screen for catalysts with low propensity for amine racemization. Protocol: If using a known racemization-prone catalyst, minimize catalyst loading and reaction time. Consider using a heterogeneous catalyst that can be easily filtered off to prevent further reaction during workup.
Problem 2: Degradation of the Amine During Storage

Symptoms:

  • Appearance of color in a previously colorless sample.

  • Presence of new, unidentified peaks in analytical data (GC-MS, LC-MS).

  • Decreased assay of the desired amine.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action & Protocol
Exposure to Air and Light Amines can be susceptible to oxidation, leading to the formation of various degradation products. This process can be accelerated by light.Action: Store the amine under an inert atmosphere and protected from light. Protocol: Use amber glass vials and purge the headspace with nitrogen or argon before sealing. For long-term storage, consider storing in a freezer.
Inappropriate Storage Temperature While low temperatures are generally preferred, ensure the amine is not stored under conditions where it might freeze and thaw repeatedly, which can potentially lead to concentration gradients and localized degradation.Action: Store at a consistent, cool temperature as recommended by the supplier. Protocol: For solid forms of the amine salt, storage at room temperature in a desiccator may be sufficient. For the free base, which may be a liquid or low-melting solid, refrigeration (2-8 °C) is recommended.[15]
Cross-Contamination Trace amounts of acids, bases, or metal catalysts from previous experiments can initiate degradation or racemization over time.Action: Use clean, dedicated glassware and spatulas for handling the amine. Protocol: Thoroughly clean all equipment with appropriate solvents and dry completely before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for (1S,2R)-N,2-dimethylcyclohexan-1-amine?

A1: The most probable mechanism for racemization (or more accurately, epimerization, the inversion of one of two stereocenters) involves the formation of an achiral intermediate. This typically occurs via one of two pathways:

  • Acid or Base Catalysis: Under acidic or basic conditions, a reversible formation of an iminium ion or an enamine can occur. The subsequent collapse of this planar intermediate can lead to the formation of different diastereomers.[1][2]

  • Metal-Catalyzed Dehydrogenation/Hydrogenation: Transition metals like palladium or iridium can catalyze the removal of hydrogen to form an imine.[6][7] The non-stereoselective re-addition of hydrogen then leads to a mixture of diastereomers.[1][14]

racemization_mechanism cluster_start (1S,2R)-Amine cluster_intermediate Achiral Intermediate cluster_end Epimerized Products start (1S,2R)-N,2-dimethyl- cyclohexan-1-amine intermediate Imine/Enamine Intermediate (Planar) start->intermediate [H+] or [OH-] or Metal Catalyst (e.g., Pd, Ir) end (1R,2R)-Amine (1S,2S)-Amine (1R,2S)-Amine intermediate->end Non-stereoselective reprotonation/ hydride addition

Caption: Potential epimerization pathway for (1S,2R)-N,2-dimethylcyclohexan-1-amine.

Q2: How can I accurately determine the stereochemical purity of my amine sample?

A2: Several analytical techniques can be employed to determine the enantiomeric and diastereomeric excess of your sample:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. You will need to develop a separation method using a suitable chiral stationary phase.[16][17]

  • Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method is effective for volatile amines.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): The addition of a CSA (like (R)- or (S)-BINOL derivatives) or reaction with a CDA can induce chemical shift differences between the diastereomeric complexes or products, allowing for quantification by integration of the NMR signals.[16][19]

Q3: What are the optimal storage conditions to ensure long-term stability?

A3: To maximize the shelf-life and maintain the purity of (1S,2R)-N,2-dimethylcyclohexan-1-amine, we recommend the following storage conditions:

Parameter Recommendation Rationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric CO2.
Temperature 2-8 °C (Refrigerated)Slows down potential degradation pathways.
Light Protected from light (Amber vial)Prevents light-catalyzed degradation.
Container Tightly sealed, clean glass vialAvoids contamination and solvent evaporation.

Q4: Can I use (1S,2R)-N,2-dimethylcyclohexan-1-amine in reactions that require strong bases like n-BuLi or LDA?

A4: Extreme caution is advised. While the primary amine is not acidic, the protons on the carbon atoms adjacent to the nitrogen are susceptible to deprotonation by very strong, non-nucleophilic bases. This can lead to rapid epimerization. If such a strong base is unavoidable, the reaction should be conducted at very low temperatures (e.g., -78 °C) to minimize the rate of epimerization. A preliminary experiment to assess the stability of the amine under the proposed conditions is highly recommended.

Experimental Protocols

Protocol 1: Monitoring Stereochemical Purity using NMR with a Chiral Solvating Agent

This protocol provides a general guideline for the in-situ determination of diastereomeric purity.

  • Preparation of the Amine Sample: Accurately weigh approximately 5-10 mg of your (1S,2R)-N,2-dimethylcyclohexan-1-amine sample into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) to the NMR tube and gently agitate to dissolve the sample.

  • Acquisition of Initial Spectrum: Acquire a standard ¹H NMR spectrum of the amine to serve as a baseline.

  • Addition of Chiral Solvating Agent (CSA): Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of a suitable CSA, such as (S)-BINOL, to the NMR tube.

  • Equilibration: Gently shake the tube for approximately 30 seconds to ensure complexation.[16]

  • Acquisition of Final Spectrum: Acquire another ¹H NMR spectrum. The diastereomeric complexes formed between the amine enantiomers/diastereomers and the CSA should exhibit distinct chemical shifts for certain protons.

  • Analysis: Identify well-resolved signals corresponding to each diastereomer. Integrate these signals to calculate the diastereomeric ratio.

Caption: Workflow for determining stereochemical purity via NMR with a CSA.

References

  • University of Huddersfield. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Huddersfield Repository. [Link]

  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(16), 6439–6448. [Link]

  • Kumar, R., Kumar, A., Kumar, V., Singh, V., & Singh, V. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H-NMR. New Journal of Chemistry, 46(38), 18451–18458. [Link]

  • Gong, X., & Lebrilla, C. B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved February 12, 2024, from [Link]

  • Rossi, S., Foley, D., Harrity, J. P. A., & Allsop, G. L. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 29(2), 545–554. [Link]

  • Rossi, S., Foley, D., Harrity, J. P. A., & Allsop, G. L. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 29(2), 545–554. [Link]

  • Rossi, S., Foley, D., Allsop, G. L., & Harrity, J. P. A. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Process Research & Development, 27(8), 1561–1567. [Link]

  • Somfai, P. (2007). Racemization, Enantiomerization and Diastereomerization. In Stereoselective Synthesis 1. [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (n.d.). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Retrieved February 12, 2024, from [Link]

  • Clayden, J., & Moran, W. J. (2021). Racemisation in Chemistry and Biology. Chirality, 33(9), 471–496. [Link]

  • Corici, L., & Garda, Z. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5246–5265. [Link]

  • Campomanes, P., & Pérez-Sánchez, H. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12108. [Link]

  • Sánchez, J. M., Gallardo, A., Gascón, D., & Goodall, D. M. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58–64. [Link]

  • Chen, F., Wang, J., Wang, Z., Li, Y., Wu, H., & Zhang, Y. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]

  • University of South Florida. (n.d.). Improved Methodology for the Preparation of Chiral Amines. Retrieved February 12, 2024, from [Link]

  • Sławiński, J., & Jeleń, M. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(10), 6939–6951. [Link]

  • Blacker, A. J., Stirling, M. J., & Williams, J. M. J. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 11(3), 642–648. [Link]

  • Koszelewski, D., Müller, M., & Faber, K. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Chirality, 23(1), 86–91. [Link]

  • Lamb, G. W., Caner, J., Deadman, J. J., & Blacker, A. J. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2636–2652. [Link]

  • Leusen, F. J. J., & Kellogg, R. M. (1999). Racemisation of amines. U.S.
  • Kim, M.-J., Ahn, Y., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(6), 1169–1172. [Link]

  • Fara, A., Celso, F. L., & Felluga, F. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 856–870. [Link]

  • Eliel, E. L., & Lukach, C. A. (1957). Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society, 79(22), 5986–5991. [Link]

  • Hartono, A., Fostås, B. F., & Svendsen, H. F. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16179–16192. [Link]

  • PrepChem. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. Retrieved February 12, 2024, from [Link]

  • Nagy, B., Balogh, B., Varga, E., Mészáros, N., Hornyánszky, G., & Poppe, L. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 84. [Link]

  • Hartono, A., Fostås, B. F., & Svendsen, H. F. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16179–16192. [Link]

  • Mohammad, H. J., Al-Adilee, K. J., & Mohammad, A. J. (2020). Synthesis of Heterocyclic Nitrogen Compounds using Cyclohexene Derivative with Various Primary Amines. Systematic Reviews in Pharmacy, 11(9), 124-128. [Link]

  • ResearchGate. (n.d.). Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. Retrieved February 12, 2024, from [Link]

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  • Chongqing Chemdad Co. (n.d.). (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine. Retrieved February 12, 2024, from [Link]

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  • ResearchGate. (n.d.). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Retrieved February 12, 2024, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopy of N-methyl-2-methylcyclohexylamine

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the identifi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the identification of functional groups and overall molecular architecture. This guide provides an in-depth analysis of the expected IR spectral features of N-methyl-2-methylcyclohexylamine, a secondary amine of interest in various synthetic pathways. By comparing its predicted spectrum with those of structurally related amines—cyclohexylamine, 2-methylcyclohexylamine, and N-methylcyclohexylamine—we can gain a deeper understanding of how subtle structural modifications manifest in their vibrational spectra. This comparative approach not only aids in the positive identification of the target molecule but also enhances the spectroscopist's ability to interpret complex spectra of related compounds.

The Vibrational Landscape of Substituted Cyclohexylamines

N-methyl-2-methylcyclohexylamine possesses several key structural features that give rise to a characteristic IR spectrum: a secondary amine (N-H) group, a C-N bond, and a substituted cyclohexane ring. The vibrations of these groups, and their interactions, create a unique spectral fingerprint. The addition of a methyl group at the 2-position of the cyclohexane ring introduces steric and electronic effects that can subtly alter the vibrational frequencies of neighboring bonds compared to a simpler N-methylcyclohexylamine structure.

Key Vibrational Modes and Their Expected Regions

The principal vibrational modes for N-methyl-2-methylcyclohexylamine and their expected absorption regions are as follows:

  • N-H Stretch: As a secondary amine, a single, typically weak to medium intensity N-H stretching band is expected in the 3350-3310 cm⁻¹ region.[1][2] This peak is often broader than C-H stretching peaks but sharper than the O-H stretch of alcohols.[1]

  • C-H Stretch: Strong, sharp peaks arising from the C-H stretching vibrations of the cyclohexane ring and the two methyl groups will be prominent in the 3000-2850 cm⁻¹ range.

  • N-H Bend: The in-plane bending (scissoring) vibration of the N-H bond in secondary amines can sometimes be observed as a weak to medium peak around 1500 cm⁻¹.[3] However, this peak can be difficult to definitively assign. A more characteristic, though often broad, absorption for primary and secondary amines is the N-H wagging (out-of-plane bending) that occurs in the 910-665 cm⁻¹ region.[1]

  • C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ range.[1] The intensity of this peak is variable, from weak to medium. For secondary amines with a secondary alpha carbon (like N-methyl-2-methylcyclohexylamine), this peak is expected around 1181±10 cm⁻¹.[4]

Comparative Spectral Analysis

To best understand the IR spectrum of N-methyl-2-methylcyclohexylamine, a comparison with simpler, related structures is invaluable. The following table summarizes the key expected differences.

Vibrational Mode Cyclohexylamine (Primary Amine) 2-Methylcyclohexylamine (Primary Amine) N-Methylcyclohexylamine (Secondary Amine) N-methyl-2-methylcyclohexylamine (Secondary Amine)
N-H Stretch Two peaks (~3350 and 3450 cm⁻¹)[2][5]Two peaks (~3350 and 3450 cm⁻¹)One peak (~3350 cm⁻¹)[2][6]One peak (~3350 cm⁻¹)
N-H Bend (Scissoring) Medium peak (1650-1580 cm⁻¹)[1]Medium peak (1650-1580 cm⁻¹)Weak or absent[1]Weak or absent
C-N Stretch ~1040 cm⁻¹[4]~1040 cm⁻¹ (expected)~1139 cm⁻¹[4]~1181 cm⁻¹ (expected, due to secondary alpha carbon)[4]
N-H Wag Broad peak (910-665 cm⁻¹)[1]Broad peak (910-665 cm⁻¹)Broad peak (750-700 cm⁻¹)[6]Broad peak (750-700 cm⁻¹) (expected)

The most significant diagnostic feature that distinguishes N-methyl-2-methylcyclohexylamine from its primary amine counterparts (cyclohexylamine and 2-methylcyclohexylamine) is the presence of a single N-H stretching peak, as opposed to the pair of peaks characteristic of primary amines.[2][7] Differentiating N-methyl-2-methylcyclohexylamine from N-methylcyclohexylamine is more nuanced and relies on subtle shifts, particularly in the C-N stretching frequency, due to the electronic and steric influence of the 2-methyl group.

Visualizing the Molecular Structure and Key Vibrations

The following diagram illustrates the structure of N-methyl-2-methylcyclohexylamine and highlights the key bonds responsible for its characteristic IR absorption peaks.

Caption: Key vibrational modes of N-methyl-2-methylcyclohexylamine.

Experimental Protocol for IR Spectrum Acquisition

The following is a standard operating procedure for acquiring a high-quality IR spectrum of a liquid amine sample, such as N-methyl-2-methylcyclohexylamine, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Materials and Equipment
  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of N-methyl-2-methylcyclohexylamine

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure
  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere.

  • Sample Application:

    • Using a clean pipette, place a small drop of N-methyl-2-methylcyclohexylamine onto the center of the ATR crystal, ensuring the crystal is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient.

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Processing and Analysis:

    • If necessary, perform a baseline correction to ensure the absorption peaks originate from a flat baseline.

    • Use the spectrometer software to identify and label the major absorption peaks.

    • Compare the obtained peak positions and intensities with the expected values and reference spectra.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Workflow Diagram

experimental_workflow start Start prep Prepare Spectrometer (Power on, Purge) start->prep background Acquire Background Spectrum prep->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Baseline Correction, Peak Picking) acquire_spectrum->process_data analyze Analyze and Compare Spectrum process_data->analyze clean Clean ATR Crystal analyze->clean end End clean->end

Caption: Workflow for acquiring an IR spectrum using an ATR-FT-IR spectrometer.

Conclusion

The IR spectrum of N-methyl-2-methylcyclohexylamine is characterized by a unique set of absorption bands that allow for its unambiguous identification. By understanding the fundamental vibrational modes of its constituent functional groups and comparing its spectrum to those of structurally similar primary and secondary amines, researchers can confidently interpret their experimental data. The presence of a single N-H stretch, combined with the specific fingerprint region, particularly the C-N stretching frequency, provides a robust method for confirming the structure of this and other substituted cyclohexylamines.

References

  • Vertex AI Search. (n.d.). Amine infrared spectra - Chemistry.
  • Vertex AI Search. (n.d.). IR: amines.
  • LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Chemistry LibreTexts.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N,2-dimethylcyclohexan-1-amine

I. Foundational Principles of Amine Fragmentation in EI-MS The fragmentation of amines in EI-MS is largely dictated by the nitrogen atom's ability to stabilize an adjacent positive charge. The "Nitrogen Rule" is a founda...

Author: BenchChem Technical Support Team. Date: February 2026

I. Foundational Principles of Amine Fragmentation in EI-MS

The fragmentation of amines in EI-MS is largely dictated by the nitrogen atom's ability to stabilize an adjacent positive charge. The "Nitrogen Rule" is a foundational concept, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][2] For N,2-dimethylcyclohexan-1-amine (C₈H₁₇N), the molecular weight is 127, adhering to this rule.[3]

The most dominant fragmentation pathway for aliphatic and cyclic amines is alpha-cleavage (α-cleavage) . This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][5][6] This cleavage is energetically favorable as it results in the formation of a resonance-stabilized iminium cation.[5] The stability of this cation often leads to the most abundant ion in the mass spectrum, referred to as the base peak.[2]

II. Predicted Fragmentation Pathways of N,2-dimethylcyclohexan-1-amine

The structure of N,2-dimethylcyclohexan-1-amine presents several possibilities for α-cleavage and other fragmentation mechanisms. The molecular ion ([M]⁺˙) will be formed at a mass-to-charge ratio (m/z) of 127.

A. Primary Fragmentation: Alpha-Cleavage

There are three primary sites for α-cleavage in the N,2-dimethylcyclohexan-1-amine molecular ion:

  • Loss of the N-methyl group: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃), leading to a fragment at m/z 112 .

  • Loss of the C2-methyl group via ring opening: While direct loss of the C2-methyl group is not an α-cleavage, subsequent ring opening can lead to its elimination. A more probable α-cleavage involves the C1-C6 bond within the ring. This would lead to the formation of a resonance-stabilized iminium cation at m/z 84 .

  • Cleavage of the C1-C2 bond: This cleavage would result in the loss of a C₅H₁₀ radical and the formation of an iminium cation at m/z 72 .

Based on the fragmentation of similar cyclic amines, the cleavage leading to the most stable and substituted iminium cation is generally favored.

B. Secondary Fragmentation and Rearrangements

Cyclic amines can also undergo ring-opening followed by further fragmentation.[2] For N,2-dimethylcyclohexan-1-amine, this could lead to a series of alkene eliminations. A McLafferty-type rearrangement is also possible, which would involve the transfer of a hydrogen atom to the nitrogen, followed by the elimination of a neutral molecule.

A notable fragmentation pathway in substituted cyclohexylamines involves the loss of a hydrogen atom from the α-carbon, which can be a prominent peak.[2]

III. Comparative Analysis with Analogous Compounds

To substantiate our predictions, we can compare them with the known fragmentation patterns of similar molecules.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
Cyclohexylamine 9956 (Base Peak): Loss of C₃H₇ via ring cleavage.[7]84: [M-CH₃]⁺43, 30
N,N-Dimethylcyclohexylamine 12784 (Base Peak): Resulting from a McLafferty rearrangement after ring opening.[3][8]71: Dimethyl(vinyl)amine radical cation.[8]
N-Methylcyclohexylamine 11370 (Base Peak): α-cleavage with loss of C₃H₇.

The mass spectrum of N,N-dimethylcyclohexylamine is particularly insightful.[9] Its base peak at m/z 84 is attributed to a McLafferty rearrangement following a β-cleavage and ring opening.[8] A similar mechanism is highly probable for N,2-dimethylcyclohexan-1-amine, which would also lead to a prominent ion at m/z 84 . The fragment at m/z 71 in N,N-dimethylcyclohexylamine arises from a simple C-C bond cleavage after ring opening.[8]

IV. Proposed Fragmentation Scheme

The following diagram illustrates the predicted primary fragmentation pathways for N,2-dimethylcyclohexan-1-amine.

fragmentation M N,2-dimethylcyclohexan-1-amine [M]⁺˙ m/z 127 F112 [M-CH₃]⁺ m/z 112 M->F112 - •CH₃ (α-cleavage) F84 Iminium Cation m/z 84 M->F84 - •C₃H₇ (ring opening & cleavage) F72 Iminium Cation m/z 72 M->F72 - •C₄H₉ (α-cleavage)

Caption: Predicted EI fragmentation of N,2-dimethylcyclohexan-1-amine.

V. Experimental Protocol for Mass Spectrometry Analysis

To empirically validate the predicted fragmentation, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Prepare a 100 ppm solution of N,2-dimethylcyclohexan-1-amine in a suitable volatile solvent such as methanol or dichloromethane.

  • Ensure the sample is free of particulate matter by filtering if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 30-300.

3. Data Analysis:

  • Identify the peak corresponding to N,2-dimethylcyclohexan-1-amine in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways and the spectra of analogous compounds.

VI. Conclusion

While a definitive mass spectrum for N,2-dimethylcyclohexan-1-amine is not publicly cataloged, a robust and scientifically sound prediction of its fragmentation behavior can be constructed. By understanding the fundamental principles of amine fragmentation and drawing comparisons with structurally similar compounds, we anticipate a molecular ion at m/z 127 and key fragment ions at m/z 112, 84, and 72. The ion at m/z 84 is predicted to be particularly prominent, potentially the base peak, arising from a ring-opening and rearrangement mechanism similar to that observed for N,N-dimethylcyclohexylamine. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions, contributing valuable data to the scientific community.

References

  • PubChem. N,N-Dimethylcyclohex-2-en-1-amine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

  • PubChem. N,N-Dimethyl-1-cyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Strohmann, C., et al. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E, E64, o687.
  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Chemsrc. N,N'-Dimethyl-1,2-cyclohexanediamine. [Link]

  • NIST. Cyclohexanamine, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

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  • Wikipedia. Amine. [Link]

  • PubChem. Cyclohexylamine. National Center for Biotechnology Information. [Link]

  • ARKIVOC. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • Doc Brown's Chemistry. Mass spectrum of dimethylamine. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1S,2R)-N,2-dimethylcyclohexan-1-amine

[1][2][3][4][5] Executive Summary & Risk Profile (1S,2R)-N,2-dimethylcyclohexan-1-amine is a chiral secondary amine typically utilized as a ligand in asymmetric synthesis or a pharmaceutical intermediate.[1][2][3][4][5]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary & Risk Profile

(1S,2R)-N,2-dimethylcyclohexan-1-amine is a chiral secondary amine typically utilized as a ligand in asymmetric synthesis or a pharmaceutical intermediate.[1][2][3][4][5] While valuable for its stereochemical properties, it presents a dual-threat hazard profile : it is both caustic (capable of causing immediate chemical burns) and systemically toxic via dermal absorption.[1][2][3][4][5]

Unlike standard organic solvents, amines possess high lipid solubility, allowing them to penetrate the stratum corneum rapidly.[4][5] Standard laboratory nitrile gloves provide insufficient protection for prolonged contact. This guide mandates a hierarchy of controls focusing on permeation kinetics and vapor management.[4]

Physicochemical Hazard Matrix
PropertyValue (Est.)Operational Implication
Physical State Liquid (Colorless/Yellow)High mobility; splash risk is primary concern.[1][2][3][4][5]
Flash Point ~40–50 °C (Class 3 Flammable)Ground all glassware; use spark-proof tools.[2][3][4][5]
pH (10% aq.) > 12 (Strong Base)Immediate tissue saponification upon contact.[3][5]
Vapor Pressure ModerateMandatory: Handle only in a functioning fume hood.[4][5]
GHS Class Skin Corr.[4][5][6][7][8][9] 1B , Acute Tox. 3 Corrosive to eyes/skin; Toxic by inhalation/skin contact.[4][5][8]

Personal Protective Equipment (PPE) Specifications

The following protocol is based on breakthrough time (the time it takes for a chemical to permeate the glove material) rather than simple material degradation.[5]

A. Hand Protection Strategy

CRITICAL WARNING: Thin disposable nitrile gloves (4 mil) offer <5 minutes of protection against direct amine contact before permeation occurs, often without visible degradation.[4][5]

TaskRecommended Glove SystemRationale
General Handling (Weighing, capped transfer)Double-gloving: 1. Inner: Nitrile (4 mil)2.[3][4][5] Outer: Nitrile (Extended Cuff, 6-8 mil)Provides dexterity.[1][2][3][4][5] Outer glove acts as a sacrificial layer; immediate removal required upon splash.[4][5]
High Risk (Cannula transfer, spill cleanup, syringe manipulation)Laminate / Multi-layer: Ansell Barrier® or North Silver Shield® (EVOH/PE)>480 min breakthrough time. These materials are chemically impervious to amines but offer poor dexterity.[1][3][4][5] Wear outer nitrile for grip.[4][5]
Equipment Cleaning Heavy Gauge Neoprene or Butyl Rubber Thick polymer resists caustic degradation during scrubbing.[4]
B. Respiratory & Eye Protection[4][5][6][7][8][10][11][12]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).[3][4][5]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 D3 rating) are mandatory .[3][4][5] Safety glasses are insufficient due to the risk of vapor irritation and liquid splash migration.[5]

  • Face Protection: 8-inch face shield required when pouring volumes >50 mL or handling under pressure.[2][3][4][5]

  • Respiratory Backup: If hood containment is breached or for spill cleanup outside the hood, use a Full-Face Respirator with Organic Vapor/Amine (OV/AM) cartridges.[1][2][3][4][5]

Operational Workflow: Logic & Causality

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the specific laboratory task.

PPE_Logic Start Task Identification Risk_Assess Assess Exposure Risk Start->Risk_Assess Incidental Incidental Contact (Closed vessels, Weighing) Risk_Assess->Incidental Low Vol/Closed High_Exp High Exposure Risk (Pouring, Syringing, Cleaning) Risk_Assess->High_Exp Open/Pressurized Glove_Incidental Double Nitrile (4 mil + 8 mil) Change immediately on splash Incidental->Glove_Incidental Eye_Std Splash Goggles Incidental->Eye_Std Glove_High Laminate (Silver Shield) or Heavy Neoprene High_Exp->Glove_High Eye_High Goggles + Face Shield High_Exp->Eye_High

Caption: Decision tree for selecting glove and eye protection based on exposure potential.

Protocol: Safe Transfer Technique
  • Engineering Check: Verify fume hood flow is active. Clear the sash path.

  • Inert Atmosphere: As a chiral amine, this compound may absorb CO₂ from the air (forming carbamates) or oxidize.[4][5] Flush receiving vessels with N₂ or Ar.[4][5]

  • Transfer:

    • Preferred: Cannula transfer or positive-pressure syringe technique to avoid open pouring.[2][3][4][5]

    • Pouring: If pouring is necessary, pour over a containment tray.[4][5] Never pour at eye level.[5]

  • Decontamination: Immediately wipe potential drips on bottle threads with a dry tissue (disposed of as solid hazardous waste), then recap tightly.[4][5]

Emergency Response & Spill Management

Immediate Actions
  • Skin Contact: Flush with water for 15 minutes .[4][5] Do not use vinegar or acidic neutralizers on skin (exothermic reaction risk).[3][5]

  • Eye Contact: Irrigate immediately.[4][5][7][9][10][11] Time is tissue; seconds delay = permanent damage.[4][5]

Spill Cleanup Workflow (Volume < 100 mL)
  • Evacuate & Ventilate: Alert nearby personnel.

  • PPE Up-Armor: Don Silver Shield/Laminate gloves and respiratory protection (if outside hood).[3][4][5]

  • Contain: Encircle spill with absorbent socks or pillows.[4][5]

  • Neutralize:

    • Do not use strong acid.[4][5]

    • Use a Citric Acid or Sodium Bisulfate solid mixture to neutralize the base gently.[4]

    • Wait for heat dissipation.[4][5]

  • Collect: Scoop slurry into a hazardous waste bag labeled "Corrosive/Toxic Debris."

Spill_Response Spill Spill Detected Eval Evaluate Volume & Location Spill->Eval Minor <100mL (In Hood) Eval->Minor Major >100mL or Outside Hood Eval->Major Absorb Absorb with Chem-Pad/Vermiculite Minor->Absorb Evac Evacuate Lab Call EHS Major->Evac Bag Double Bag Label: Basic Organic Absorb->Bag

Caption: Triage workflow for amine spills. Major spills require professional EHS intervention.[2][4][5][12]

Waste Disposal Protocol

Environmental Fate: Amines are toxic to aquatic life.[4][5][6][8][11] Under no circumstances should this chemical enter the drainage system.[5][7][9]

  • Segregation:

    • Classify as Basic Organic Waste .[4][5]

    • Do not mix with Oxidizers (fire risk) or Acids (exotherm/pressure risk) in the waste container.[3][5]

    • Compatible solvents for rinsing: Ethanol, Methanol.[4][5]

  • Container: Use HDPE or Glass containers. Avoid metal containers (corrosion risk).[3][5]

  • Labeling:

    • Must explicitly state: "Contains (1S,2R)-N,2-dimethylcyclohexan-1-amine."[1][2][3][4][5]

    • Hazard Checkboxes: [x] Corrosive [x] Flammable [x] Toxic.[3][4][5][8]

References

  • PubChem. (2025).[3][5] (1S,2R)-N,2-dimethylcyclohexan-1-amine Compound Summary. National Library of Medicine.[4][5] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor.[5] [Link]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures (Amines). Environment, Health & Safety. [Link][1][2][3][5]

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